molecular formula C16H14FN3O3S B2364404 N'-(4-fluoro-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzohydrazide CAS No. 851978-99-9

N'-(4-fluoro-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzohydrazide

Cat. No.: B2364404
CAS No.: 851978-99-9
M. Wt: 347.36
InChI Key: KFLFNRGBLSTXPK-UHFFFAOYSA-N
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Description

N'-(4-fluoro-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzohydrazide is a synthetic chemical scaffold of significant interest in medicinal chemistry and oncology research. The core benzothiazole structure is a privileged scaffold in anticancer agent development, with various derivatives demonstrating potent and selective inhibitory activity against a range of cancer cell lines, including those from lung, colon, and breast cancers . The specific incorporation of a fluorine atom at the 4-position of the benzothiazole ring is a strategic modification often employed to optimize a compound's pharmacokinetic properties and binding affinity, as seen in potent fluorinated antitumor benzothiazoles . The hydrazide linker connecting the fluorinated benzothiazole to the 2,6-dimethoxyphenyl group provides a rigid, planar structure that can be critical for interaction with biological targets such as enzyme active sites. This structural feature is analogous to key components in dual inhibitors of kinases like BRAF and VEGFR-2, which play synergistic roles in tumor progression and angiogenesis . Beyond oncology, the benzothiazole-hydrazide molecular framework presents a compelling starting point for antimicrobial discovery programs. Related benzothiazole derivatives have shown notable activity against resistant bacterial strains such as S. aureus by targeting essential enzymes like dihydropteroate synthase (DHPS), which is crucial for bacterial folate synthesis . As such, this compound serves as a versatile precursor for generating novel analogues to probe structure-activity relationships and develop new targeted therapies in multiple disease areas.

Properties

IUPAC Name

N'-(4-fluoro-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O3S/c1-22-10-6-4-7-11(23-2)13(10)15(21)19-20-16-18-14-9(17)5-3-8-12(14)24-16/h3-8H,1-2H3,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLFNRGBLSTXPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NNC2=NC3=C(C=CC=C3S2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes

Hydrazide Synthesis from 2,6-Dimethoxybenzoic Acid

The 2,6-dimethoxybenzohydrazide intermediate is synthesized via esterification followed by hydrazinolysis (Figure 1):

  • Esterification :

    • 2,6-Dimethoxybenzoic acid reacts with methanol in the presence of sulfuric acid to form methyl 2,6-dimethoxybenzoate.
    • Conditions : Reflux at 60–80°C for 4–6 hours.
    • Yield : ~85–90%.
  • Hydrazinolysis :

    • Methyl 2,6-dimethoxybenzoate is treated with hydrazine hydrate in ethanol to yield 2,6-dimethoxybenzohydrazide.
    • Conditions : Reflux for 2–4 hours.
    • Yield : 75–80%.
Table 1: Optimization of Hydrazide Synthesis
Step Reagents Solvent Temperature Yield (%) Reference
Esterification H₂SO₄, MeOH Methanol 60–80°C 85–90
Hydrazinolysis NH₂NH₂·H₂O Ethanol Reflux 75–80

Synthesis of 4-Fluoro-1,3-benzothiazol-2-amine

The benzothiazole core is constructed via cyclization of a substituted thiourea derivative:

  • Thiocyanation :

    • 4-Fluoroaniline reacts with ammonium thiocyanate and bromine in acetic acid to form 2-amino-4-fluoro-1,3-benzothiazole.
    • Conditions : 0–5°C for 1 hour, then room temperature for 12 hours.
    • Yield : 65–70%.
  • Alternative Route :

    • 3-Chloro-4-fluoroaniline undergoes cyclization with carbon disulfide and hydrazine hydrate to yield the benzothiazole amine.
    • Conditions : Reflux in ethanol for 6–8 hours.
    • Yield : 60–65%.
Table 2: Benzothiazole Amine Synthesis
Method Reagents Solvent Temperature Yield (%) Reference
Thiocyanation NH₄SCN, Br₂, AcOH Acetic acid 0–5°C → RT 65–70
Carbon disulfide route CS₂, NH₂NH₂·H₂O Ethanol Reflux 60–65

Coupling of Hydrazide and Benzothiazole Amine

The final step involves coupling 2,6-dimethoxybenzohydrazide with 4-fluoro-1,3-benzothiazol-2-amine using a carbodiimide coupling agent:

  • Activation :

    • 2,6-Dimethoxybenzohydrazide is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in dichloromethane.
  • Coupling :

    • The activated hydrazide reacts with 4-fluoro-1,3-benzothiazol-2-amine in the presence of a base (e.g., triethylamine).
    • Conditions : Room temperature, 12–24 hours.
    • Yield : 70–75%.
Table 3: Coupling Reaction Parameters
Component Reagent Solvent Time (h) Yield (%) Reference
2,6-Dimethoxybenzohydrazide EDCI, Et₃N Dichloromethane 12–24 70–75

Optimization Strategies

Solvent and Catalyst Effects

  • Microwave-assisted synthesis reduces reaction time for hydrazide formation (2 minutes vs. 2 hours).
  • Palladium catalysts improve coupling efficiency in benzothiazole synthesis (e.g., Pd(OAc)₂ increases yield to 80%).

Purification Techniques

  • Recrystallization : Ethanol or ethanol/water mixtures yield high-purity products.
  • Column chromatography : Silica gel with ethyl acetate/hexane (1:3) resolves intermediates.

Analytical Characterization

  • FT-IR : Peaks at 1650 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H), and 1250 cm⁻¹ (C-F).
  • ¹H NMR : Signals at δ 3.85 ppm (OCH₃), δ 7.2–8.1 ppm (aromatic protons).
  • LC-MS : Molecular ion peak at m/z 423.5 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

N’-(4-fluoro-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atom and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols, and are often carried out in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in derivatives with different functional groups replacing the fluorine atom or methoxy groups.

Scientific Research Applications

N’-(4-fluoro-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzohydrazide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-(4-fluoro-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

A. Fluorinated Benzothiazole-Hydrazide Derivatives

  • N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide (CAS: 851988-47-1) :
    This analog replaces the 2,6-dimethoxybenzoyl group with a 2,3-dihydro-1,4-benzodioxine ring and introduces a 4,6-difluoro substitution on the benzothiazole. The dihydrodioxine moiety increases planarity and may alter solubility compared to the dimethoxy group in the target compound. The additional fluorine atom could enhance lipophilicity but may reduce metabolic stability .
  • N′-(2-Fluorobenzoyl)benzohydrazide: This simpler analog lacks the benzothiazole ring, substituting it with a 2-fluorobenzoyl group. Crystallographic studies show a dihedral angle of 34.5° between the benzene rings, suggesting reduced conjugation compared to rigid benzothiazole-containing derivatives .

B. 2,6-Dimethoxybenzohydrazide Derivatives

  • 2,6-Dimethoxybenzohydrazide (Compound III in ) :
    Computational studies using DFT/B3LYP methods reveal a dipole moment of 4.71 Debye, lower than the parent 2,6-dimethoxybenzoic acid (6.60 Debye). This reduction is attributed to the electron-donating hydrazide group. The HOMO-LUMO gap (ΔE) for this compound is 5.32 eV, indicating moderate electronic stability suitable for redox-active applications .
Electronic and Physicochemical Properties

Table 1: Computational Properties of 2,6-Dimethoxybenzoyl Derivatives (DFT/B3LYP/6-311++G(d,p))

Compound Dipole Moment (Debye) HOMO (eV) LUMO (eV) ΔE (eV)
2,6-Dimethoxybenzoic acid 6.64 -7.12 -0.88 6.24
2,6-Dimethoxybenzohydrazide 5.12 -6.78 -1.46 5.32
Ethyl 2,6-dimethoxybenzoate 6.01 -6.95 -0.97 5.98

Data sourced from .

The target compound’s 4-fluoro-benzothiazole substituent is expected to lower the HOMO-LUMO gap compared to non-fluorinated analogs, enhancing reactivity. Fluorine’s electronegativity may also increase dipole moments and polarizability, favoring interactions with polar biological targets.

Biological Activity

N'-(4-fluoro-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from various studies.

Chemical Structure and Properties

The compound has the molecular formula C15H15FN4O3SC_{15}H_{15}FN_4O_3S and a molecular weight of approximately 344.37 g/mol. Its structure features a benzothiazole moiety, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound includes:

  • Antitumor Activity : Preliminary studies suggest that this compound exhibits significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Activity : It has shown potential in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

The antitumor activity is primarily attributed to the compound's ability to interfere with cellular proliferation and induce apoptosis in cancer cells. The mechanism involves:

  • Inhibition of Cell Proliferation : Studies have demonstrated that the compound can significantly reduce cell viability in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) with IC50 values indicating potent activity.

Case Studies

  • Study on Lung Cancer Cells :
    • In vitro testing on A549 cells revealed an IC50 value of 5.12±0.45μM5.12\pm 0.45\,\mu M after 48 hours of treatment.
    • Morphological assessments showed signs of apoptosis, including cell shrinkage and nuclear condensation.
  • Breast Cancer Testing :
    • MCF-7 cells treated with the compound exhibited a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10μM10\,\mu M.

The antimicrobial properties are linked to the compound's ability to disrupt bacterial cell wall synthesis and inhibit key metabolic pathways within microbial cells.

Testing Results

A series of antimicrobial tests were conducted against various bacterial strains:

  • Gram-positive Bacteria : Effective against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32μg/mL32\,\mu g/mL.
  • Gram-negative Bacteria : Showed moderate activity against Escherichia coli with an MIC of 64μg/mL64\,\mu g/mL.

Data Tables

Biological ActivityCell Line/OrganismIC50/MIC ValueReference
AntitumorA549 (Lung Cancer)5.12±0.45μM5.12\pm 0.45\,\mu MStudy on Lung Cancer Cells
AntitumorMCF-7 (Breast Cancer)> 10μM10\,\mu MBreast Cancer Testing
AntimicrobialStaphylococcus aureus32μg/mL32\,\mu g/mLAntimicrobial Tests
AntimicrobialEscherichia coli64μg/mL64\,\mu g/mLAntimicrobial Tests

Q & A

Q. What are the optimal synthetic routes for N'-(4-fluoro-1,3-benzothiazol-2-yl)-2,6-dimethoxybenzohydrazide, and how is reaction progress monitored?

The synthesis typically involves condensation between a substituted benzothiazole hydrazine derivative and a dimethoxybenzoyl chloride. A common protocol includes refluxing equimolar amounts of 4-fluoro-1,3-benzothiazol-2-amine hydrazide with 2,6-dimethoxybenzoyl chloride in ethanol or THF under acidic catalysis (e.g., glacial acetic acid) for 4–6 hours . Reaction progress is monitored via TLC (using silica gel plates and UV visualization) or HPLC (C18 column, methanol/water mobile phase). Post-reaction, the product is isolated via vacuum filtration and purified using recrystallization (methanol or ethanol) .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

Key methods include:

  • 1H/13C NMR : To confirm the hydrazide linkage (N–H peak at δ 9–10 ppm) and aromatic substitution patterns (e.g., fluorine coupling in 19F NMR).
  • FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3250 cm⁻¹ (N–H stretch) .
  • HPLC-MS : For purity assessment (>95%) and molecular ion verification (e.g., [M+H]+ at m/z 377.3) .
  • Elemental Analysis : To validate C, H, N, S, and F percentages .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

Initial screens should include:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (E. coli) strains, with MIC values reported .
  • Cytotoxicity : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., FtsZ for antibacterial activity) using fluorogenic substrates .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) is critical for confirming the hydrazide conformation and fluorine orientation. For example, SHELXL refinement (using Olex2 or similar software) can model torsional angles between the benzothiazole and dimethoxybenzoyl groups, with hydrogen bonding (e.g., N–H···O) stabilizing the planar structure . Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement to R1 < 0.05 ensures accuracy .

Q. How do electronic effects of substituents (e.g., fluorine, methoxy) influence biological activity?

  • Fluorine : Enhances lipophilicity and metabolic stability via C–F bond polarization, improving membrane penetration .
  • Methoxy Groups : Electron-donating effects modulate aromatic ring electron density, affecting π-π stacking with target proteins (e.g., FtsZ or topoisomerases) .
    Structure-Activity Relationship (SAR) Table :
Substituent PositionBioactivity TrendMechanism Insight
4-Fluoro (benzothiazole)↑ AntibacterialEnhanced FtsZ binding
2,6-Dimethoxy (benzoyl)↓ CytotoxicityReduced off-target interactions

Q. How can contradictory bioactivity data across studies be reconciled?

Discrepancies often arise from:

  • Assay Conditions : Variations in pH, solvent (DMSO vs. aqueous), or cell line sensitivity. Standardize protocols using CLSI guidelines .
  • Sample Purity : Impurities >5% skew results. Validate purity via HPLC and DSC (melting point consistency) .
  • Statistical Analysis : Apply ANOVA or Tukey’s HSD test to assess significance (p < 0.05) across replicates .

Q. What computational methods support mechanistic studies of its enzyme inhibition?

  • Molecular Docking (AutoDock Vina) : Predict binding modes with FtsZ (PDB ID: 1F47) or kinases, focusing on hydrogen bonds with the hydrazide group .
  • MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to assess binding energy (ΔG < -8 kcal/mol indicates strong affinity) .
  • DFT Calculations (Gaussian) : Analyze frontier orbitals (HOMO/LUMO) to identify reactive sites for electrophilic attack .

Q. What strategies optimize synthetic yield while minimizing byproducts?

  • Reaction Parameter Screening : Use a central composite design (CCD) to optimize temperature (70–100°C), solvent (ethanol vs. DMF), and catalyst (p-toluenesulfonic acid vs. H2SO4) .
  • Byproduct Analysis : LC-MS identifies common impurities (e.g., unreacted hydrazine or acyl chloride). Mitigate via slow addition of reagents and inert atmosphere (N2/Ar) .
  • Green Chemistry : Replace ethanol with cyclopentyl methyl ether (CPME) for higher boiling point and lower toxicity .

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